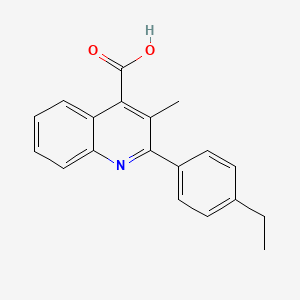

2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound is structurally related to various quinoline carboxylates that have been synthesized and analyzed for their chemical and pharmacological properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at specific positions on the ring. For instance, the development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a compound with antiallergy activity, was achieved through structural modification of a quinazoline-2-carboxylic acid precursor . Similarly, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives was reported, starting from commercially available 2-aminobenzoic acids, involving the conversion to isatoic anhydrides and subsequent reaction with the sodium enolate of ethyl acetoacetate . These methods highlight the versatility of synthetic approaches in the preparation of quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized using spectroscopic techniques and computational methods. For example, the vibrational spectra of 4-Methylphenylquinoline-2-carboxylate were recorded, and the molecule's structure was optimized using density functional theory (DFT). The study provided insights into the geometrical parameters, electronic properties, and potential biological activity of the compound . The molecular structure of 2-phenylquinoline-4-carboxylic acid was described, with a focus on the dihedral angle between the carboxyl group plane and the quinoline plane, which was found to be 53.6° .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, leading to the formation of new compounds with different functional groups. For instance, the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives was achieved via a one-pot reaction involving Friedländer condensation and subsequent reactions with different aldehydes . Another study described the conversion of 1-ethyl-1,4-dihydro-2-methyl-4-oxoquinoline-3-carboxylic acids to thieno[3,4-b]quinoline derivatives using thionyl chloride, showcasing the reactivity of quinoline carboxylic acids under specific conditions .

Physical and Chemical Properties Analysis

The physical

Applications De Recherche Scientifique

1. Structural Analogues and Antimalarial Activity

Some derivatives of quinoline, including compounds structurally related to 2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid, have been investigated for their potential antimalarial properties. However, a study by Campaigne and Hutchinson (1970) found that none of these compounds exhibited antimalarial activity (Campaigne & Hutchinson, 1970).

2. Synthesis and HIV Integrase Project

A two-step synthesis process was developed for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, starting from 2-aminobenzoic acids. This synthesis is relevant for the construction of key arylquinolines involved in an HIV integrase project, indicating potential applications in this area (Jentsch et al., 2018).

3. Fluorophores in Biochemistry and Medicine

Quinoline derivatives, including aminoquinolines, are recognized for their efficiency as fluorophores. They are widely used in biochemistry and medicine for studying various biological systems, indicating potential for applications in these fields (Aleksanyan & Hambardzumyan, 2013).

4. Antibacterial and Antifungal Agents

Research on derivatives of quinoline-3-carboxylic acid, which are structurally similar to this compound, has been conducted to assess their potential as antibacterial and antifungal agents. However, the antibacterial activities of these compounds were found to be very weak (Stefancich et al., 1987).

5. Hydrogen Bonded Supramolecular Frameworks

Studies have been conducted on the noncovalent weak interactions between organic bases like 2-methylquinoline and carboxylic acid derivatives. These studies have increased our understanding of how compounds like this compound might bind with carboxylic acid derivatives, indicating potential applications in the development of supramolecular frameworks (Jin et al., 2012).

Propriétés

IUPAC Name |

2-(4-ethylphenyl)-3-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-3-13-8-10-14(11-9-13)18-12(2)17(19(21)22)15-6-4-5-7-16(15)20-18/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNBUHRSRXZKLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201205875 |

Source

|

| Record name | 4-Quinolinecarboxylic acid, 2-(4-ethylphenyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201205875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

350997-48-7 |

Source

|

| Record name | 4-Quinolinecarboxylic acid, 2-(4-ethylphenyl)-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinecarboxylic acid, 2-(4-ethylphenyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201205875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxaspiro[4.5]decan-6-ol](/img/structure/B1332390.png)

![1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene](/img/structure/B1332406.png)

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester](/img/structure/B1332409.png)